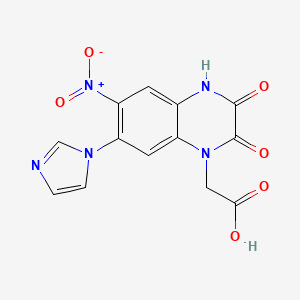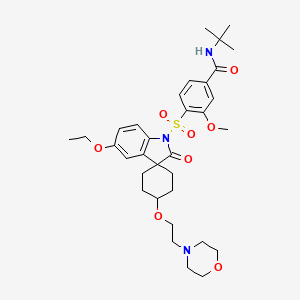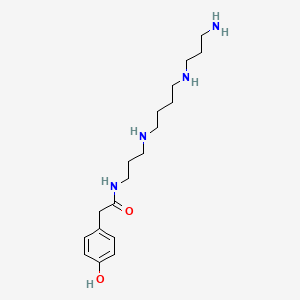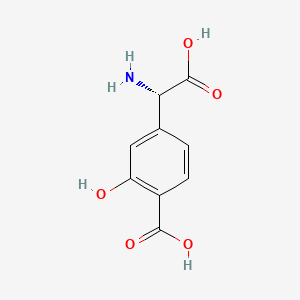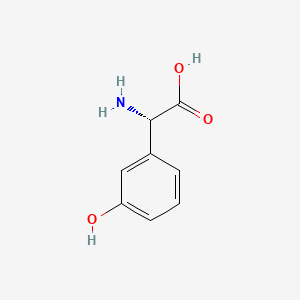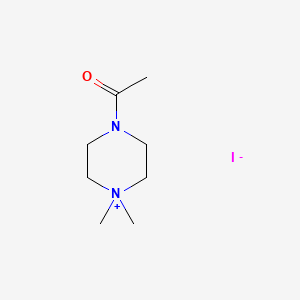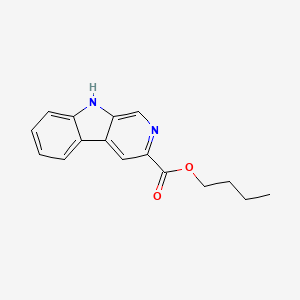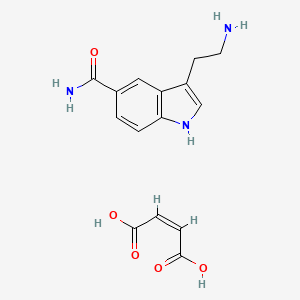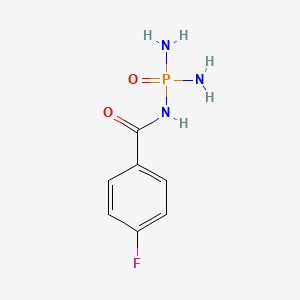
Inhibiteur de PI3K
Vue d'ensemble
Description
The IP3K inhibitor is a cell-permeable compound that acts as an effective inhibitor against the IP6K1/2/3-catalyzed conversion of InsP 6 . It was originally identified as a reversible, ATP-competitive inhibitor against the conversion of Ins (1,4,5)P 3 to Ins (1,3,4,5)P 4 by IP3K .
Synthesis Analysis
The PI3K selective inhibitor GDC-0941 was selected as a lead compound, and 28 thiophenyl-triazine derivatives with aromatic urea structures were synthesized based on scaffold hopping . KTC1101 was synthesized and characterized employing chemical synthesis, molecular modeling, Nuclear Magnetic Resonance (NMR), and mass spectrometry .
Molecular Structure Analysis
Molecular docking and dynamics approach was used for the identification of kinase inhibitors targeting PI3Kα . Two molecules, 6943 and 34100, were considered lead molecules and showed better results than the PI3K inhibitor Copanlisib in the docking assessment .
Physical And Chemical Properties Analysis
The phosphatidylinositol 3-kinase (PI3K) signaling pathway regulates cell survival, proliferation, migration, metabolism, and other vital cellular life processes .
Applications De Recherche Scientifique
Traitement du cancer
Inhibiteurs de PI3K : ont montré un potentiel significatif dans le traitement de divers cancers. La voie de signalisation PI3K est essentielle à la survie, à la prolifération et au métabolisme des cellules, et sa dysrégulation est souvent associée à la tumorigenèse . Des inhibiteurs spécifiques comme Alpelisib ont été approuvés par la FDA pour le traitement du cancer du sein métastatique avancé ER+/HER2- . Ces inhibiteurs ciblent les mutations PI3Kα, qui sont fréquemment trouvées dans les cellules cancéreuses, et peuvent conduire à de meilleurs résultats thérapeutiques.
Surmonter la résistance aux médicaments
Les cellules cancéreuses développent souvent une résistance à un large éventail de thérapies, y compris la chimiothérapie et la radiothérapie. Les inhibiteurs de PI3K peuvent aider à inverser cette résistance en ciblant la voie de signalisation PI3K, qui est couramment activée dans les cellules cancéreuses . Cette application est particulièrement importante pour améliorer l'efficacité des traitements anticancéreux existants et pour le développement de nouvelles stratégies thérapeutiques.
Immunothérapie
Des preuves émergentes suggèrent que les inhibiteurs de PI3K pourraient jouer un rôle important dans l'immunothérapie contre le cancer. En modulant la voie PI3K, ces inhibiteurs peuvent potentiellement améliorer la capacité du système immunitaire à combattre le cancer . Cette approche est particulièrement prometteuse pour la PI3Kδ enrichie en leucocytes dans les malignités des cellules B.
Inflammation et auto-immunité
Certains membres de la famille PI3K sont impliqués dans l'inflammation et l'auto-immunité. Les inhibiteurs ciblant ces voies pourraient fournir de nouvelles options thérapeutiques pour les maladies auto-immunes et les affections inflammatoires . Cette application étend le potentiel des inhibiteurs de PI3K au-delà de l'oncologie à des domaines plus larges de la médecine.
Troubles métaboliques
La voie PI3K est également impliquée dans la régulation du métabolisme. Les inhibiteurs de PI3K pourraient être utilisés pour traiter les troubles métaboliques en affectant les voies de signalisation qui contrôlent le métabolisme cellulaire . Cela pourrait conduire à de nouveaux traitements pour des maladies comme le diabète et l'obésité.
Troubles neurologiques
Il existe un potentiel pour les inhibiteurs de PI3K dans le traitement des troubles neurologiques. La voie PI3K joue un rôle dans la survie et la prolifération des cellules, qui sont des processus critiques dans le système nerveux. En modulant cette voie, les inhibiteurs de PI3K pourraient contribuer au développement de traitements pour les maladies neurodégénératives .
Mécanisme D'action
Mode of Action
IP3K inhibitors interact with their targets by inhibiting the PI3K/AKT/mTOR signaling pathway . This pathway is one of the most important intracellular pathways, regulating cell growth, motility, survival, metabolism, and angiogenesis . Inhibition of PI3K can result in both decreased cellular proliferation and increased cellular death . Some inhibitors, such as GDC-0077 and taselisib, have been found to more potently inhibit mutant PI3K pathway signaling and cell viability in cell lines and mouse xenograft models, compared to other PI3K inhibitors . This increased potency was mediated via HER2-dependent specific degradation of mutant p110α compared to wild-type p110α .
Biochemical Pathways
The PI3K/AKT/mTOR signaling pathway is a highly conserved signal transduction network in eukaryotic cells that promotes cell survival, cell growth, and cell cycle progression . This pathway is often implicated in resistance to anticancer therapies . Dysfunction of components of this pathway, such as hyperactivity of PI3K, loss of function of PTEN, and gain-of-function of AKT, are notorious drivers of treatment resistance and disease progression in cancer .
Pharmacokinetics
The pharmacokinetics of IP3K inhibitors vary depending on the specific compound. For example, alpelisib, a PI3Kα isoform-selective inhibitor, has favorable pharmacokinetic properties, with rapid absorption, limited CYP P450-mediated metabolism, and predominant biliary excretion, with a half-life of 17.5 ± 5.9 hours . There is no need for dose adaptation in mild and moderate renal impaired and mild to severe hepatic impaired patients .
Result of Action
The inhibition of the PI3K/AKT/mTOR pathway by IP3K inhibitors can lead to decreased tumor progression . For example, PI3K delta-specific inhibitor idelalisib is the first PI3Ki compound approved by the United States Food and Drug Administration (FDA) and is proved to be effective in cancer treatment .
Action Environment
The action of IP3K inhibitors can be influenced by various environmental factors. For instance, the efficacy of PI3K inhibitors can be affected by the presence of additional alterations in PI3K pathway members or activation of receptor tyrosine kinases . Furthermore, abnormal PI3K signaling can contribute to the development of resistance to treatment through multiple mechanisms in breast cancer, highlighting the potential of PI3K inhibitors in preventing or reverting tumor resistance and disease progression .
Safety and Hazards
Orientations Futures
To increase efficacy while reducing the toxicity of PI3K inhibitors, future development of PI3K inhibitors should concentrate on isoform-selective PI3K inhibitors . The dysregulation of the PI3K/AKT/mTOR pathway can bypass the inhibitory effects of CDK 4/6 inhibitors and promote cell cycle progression, leading to disease progression despite treatment .
Propriétés
IUPAC Name |
6-N-[(4-nitrophenyl)methyl]-2-N-[[3-(trifluoromethyl)phenyl]methyl]-7H-purine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N7O2/c21-20(22,23)14-3-1-2-13(8-14)10-25-19-28-17(16-18(29-19)27-11-26-16)24-9-12-4-6-15(7-5-12)30(31)32/h1-8,11H,9-10H2,(H3,24,25,26,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSBPUYZPWNNGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC2=NC3=C(C(=N2)NCC4=CC=C(C=C4)[N+](=O)[O-])NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587903 | |
| Record name | N6-(4-Nitrobenzyl)-N2-[3-(trifluoromethyl)benzyl]-3H-purine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
519178-28-0 | |
| Record name | N6-(4-Nitrobenzyl)-N2-[3-(trifluoromethyl)benzyl]-3H-purine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TNP | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




